molecular formula C23H19N3O2 B2565139 N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide CAS No. 899985-06-9

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide

Cat. No.: B2565139
CAS No.: 899985-06-9
M. Wt: 369.424
InChI Key: BYYHWSRYBSARKA-UHFFFAOYSA-N
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Description

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide is a chemical compound known for its significant role in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a phthalazinone moiety and a diphenylacetamide group. It is often used as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, followed by gradual warming to room temperature and then to 70°C. The final product is obtained by adjusting the pH to acidic conditions using hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalazinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phthalazinone derivatives, which are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
  • 2-Fluoro-5-formylbenzoic acid
  • Phthalazinone derivatives

Uniqueness

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide is unique due to its specific structure, which allows it to effectively inhibit poly (ADP-ribose) polymerase. This makes it particularly valuable in the development of anticancer therapies. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-22-19-14-8-7-13-18(19)20(25-26-22)15-24-23(28)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYHWSRYBSARKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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